![molecular formula C19H21ClN4O3 B2636063 (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1904226-74-9](/img/structure/B2636063.png)
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN4O3 and its molecular weight is 388.85. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, especially those containing piperazine and tetrahydrofuran moieties, are pivotal in medicinal chemistry due to their versatility and wide range of biological activities. Piperazine derivatives, for example, have been identified as crucial scaffolds in the development of drugs targeting central nervous system disorders, cancer, and infectious diseases. Their therapeutic relevance is attributed to the ability of piperazine rings to act as bioisosteric replacements, improving the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents (Rathi et al., 2016).
Mechanism of Action
Target of action
The compound contains a pyridine and piperazine moiety, which are common in many bioactive molecules. These structures can interact with various biological targets, such as enzymes or receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt or modify that pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. For example, the tetrahydrofuran moiety might influence the compound’s solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling pathways to alterations in cell function or viability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c20-16-11-14(12-22-18(16)27-15-4-10-26-13-15)19(25)24-8-6-23(7-9-24)17-3-1-2-5-21-17/h1-3,5,11-12,15H,4,6-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTXEPQFCSYEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone |
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